4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid
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Overview
Description
4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid is a complex organic compound that features a benzofuran moiety, a cyano group, and a benzoic acid group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar benzofuran compounds have been found to interact with various biological targets, including enzymes and receptors, contributing to their diverse pharmacological activities .
Mode of Action
Benzofuran compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, resulting in various biological effects .
Biochemical Pathways
Benzofuran compounds are known to influence a variety of biochemical pathways due to their diverse biological activities . For instance, some benzofuran derivatives have been found to inhibit key enzymes in the biosynthesis of cholesterol and fatty acids .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Benzofuran compounds have been reported to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzofuran compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Formation of the Enoyl Group: The enoyl group can be introduced through a condensation reaction involving an aldehyde or ketone.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The benzoic acid group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the benzoic acid moiety.
Scientific Research Applications
4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with potential anti-tumor, antibacterial, or antiviral activities.
Materials Science: The compound can be explored for its electronic properties and used in the development of organic semiconductors or photovoltaic materials.
Biological Studies: It can be used to study the interaction of benzofuran derivatives with biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: A simpler benzofuran derivative with similar biological activities.
4-Cyanobenzoic acid: A compound with a cyano group and benzoic acid moiety, but lacking the benzofuran ring.
3-(1-Benzofuran-2-yl)acrylic acid: A compound with a benzofuran ring and an acrylic acid moiety, similar to the enoyl group in the target compound.
Uniqueness
4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid is unique due to the combination of its structural features, which confer distinct biological and chemical properties
Properties
IUPAC Name |
4-[[(Z)-3-(1-benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c20-11-14(10-16-9-13-3-1-2-4-17(13)25-16)18(22)21-15-7-5-12(6-8-15)19(23)24/h1-10H,(H,21,22)(H,23,24)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMPFQOJDXTVDN-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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